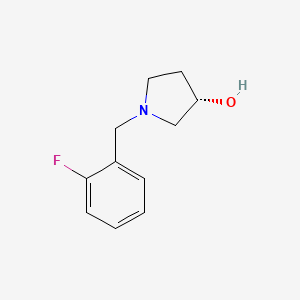

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJXUNSHLAVKH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Strategic Synthesis and Pharmacophore Profiling of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Executive Summary

In modern medicinal chemistry, chiral pyrrolidines serve as privileged scaffolds for the development of central nervous system (CNS) therapeutics, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. Specifically, (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol represents a highly versatile, stereodefined building block. The integration of an ortho-fluorinated benzyl moiety with a chiral pyrrolidin-3-ol core provides a unique matrix of metabolic stability, precise hydrogen-bonding geometry, and tunable lipophilicity. This technical guide outlines the physicochemical properties, field-proven synthetic methodologies, and pharmacophore utility of this critical intermediate.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is essential for predicting its behavior in both synthetic workflows and biological systems. While the exact CAS number for the pure (S)-enantiomer is often proprietary or catalog-specific (e.g., CB51464097)[1], its structural parameters are well-defined and closely mirror related positional isomers[2].

| Property | Value | Structural Causality |

| Chemical Name | (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol | Defines the specific regio- and stereoisomer. |

| CAS Registry Number | Catalog-specific (e.g., CB51464097) | Often tracked via proprietary vendor databases. |

| Molecular Formula | C11H14FNO | Dictates the exact mass and elemental composition. |

| Molecular Weight | 195.23 g/mol | Low MW allows for extensive downstream elaboration. |

| Exact Mass | 195.1059 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |

| Stereochemistry | (S)-configuration at C3 | Provides a strict spatial vector for target engagement. |

| Physical State | Colorless to pale yellow oil | Typical for tertiary amine free-bases; requires proper storage. |

Strategic Synthesis & Mechanistic Causality

As a Senior Application Scientist, I strongly advocate for Reductive Amination over direct N-alkylation when synthesizing this compound. Direct alkylation with 2-fluorobenzyl chloride often requires harsh basic conditions (e.g., K2CO3, heat) which can lead to over-alkylation (quaternization of the nitrogen) and complicate purification. Conversely, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) is highly chemoselective, ensuring the iminium ion is the exclusive electrophilic species reduced, as demonstrated in the synthesis of complex pyrrolidine-based MAGL inhibitors ()[3].

Fig 1: Chemoselective synthetic pathways for (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

Self-Validating Protocol: Reductive Amination

Objective : High-yield synthesis of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol. Reagents : (S)-Pyrrolidin-3-ol (1.0 eq), 2-Fluorobenzaldehyde (1.05 eq), NaBH(OAc)3 (1.5 eq), 1,2-Dichloroethane (DCE, 0.2 M), Glacial Acetic Acid (0.1 eq).

-

Step 1: Iminium Ion Formation

-

Action : Charge a dry, argon-purged flask with (S)-pyrrolidin-3-ol and DCE. Add 2-fluorobenzaldehyde and acetic acid. Stir at 20°C for 1 hour.

-

Causality : Acetic acid acts as a Brønsted acid catalyst, accelerating the dehydration of the hemiaminal intermediate to the highly electrophilic iminium species.

-

Self-Validation Check : Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Do not proceed until the primary amine mass is fully consumed, validating >95% iminium conversion.

-

-

Step 2: Chemoselective Reduction

-

Action : Cool the reaction to 0°C. Add NaBH(OAc)3 portion-wise over 15 minutes. Stir at room temperature for 4 hours.

-

Causality : NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting aldehyde but highly reactive toward the activated iminium ion[3].

-

Self-Validation Check : Perform an LC-MS check. The presence of the m/z 196.1 [M+H]+ peak and the complete absence of the iminium mass validates a successful reduction.

-

-

Step 3: Workup & Isolation

-

Action : Quench carefully with saturated aqueous NaHCO3 until pH ~8 is reached. Extract with Dichloromethane (3 x 20 mL). Dry over anhydrous Na2SO4, filter, and concentrate.

-

Causality : A basic quench neutralizes the acetic acid and destroys excess hydride, while ensuring the product is in its free-base form to partition effectively into the organic phase.

-

Pharmacophore Utility & Receptor Binding Logic

In drug design, every atom must serve a purpose. The architecture of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is engineered for optimal target engagement:

-

The ortho-Fluorine Atom : Exerts an inductive electron-withdrawing effect, slightly reducing the basicity (pKa) of the pyrrolidine nitrogen. This pKa modulation is critical for optimizing membrane permeability and reducing hERG liability. Furthermore, the ortho-substitution restricts the conformation of the benzyl ring via steric repulsion, locking the molecule into a predictable bioactive conformation.

-

The (S)-Hydroxyl Group : Provides a strict spatial vector for hydrogen bond donation or acceptance, often acting as a critical recognition element in kinase hinge-binding regions.

-

The Tertiary Amine : At physiological pH, this nitrogen is protonated, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) within receptor pockets.

Fig 2: Pharmacophore mapping and receptor binding logic of the target molecule.

Analytical Characterization Standards

To ensure scientific integrity before utilizing this compound in downstream coupling reactions (e.g., Buchwald-Hartwig aminations or esterifications), the following analytical standards must be met:

-

1H NMR (400 MHz, CDCl3) : Look for the diagnostic benzylic protons (AB quartet or singlet around 3.6-3.8 ppm) and the chiral methine proton at C3 (multiplet around 4.3 ppm). The fluorine splitting (J-coupling) will be visible on the aromatic protons.

-

LC-MS (ESI+) : Expected parent ion [M+H]+ at m/z 196.1.

-

Chiral HPLC : Mandatory to confirm that no racemization occurred at the C3 position during the synthesis or storage.

References

-

Title : Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Source : Journal of Medicinal Chemistry (ACS Publications). URL :[Link]

Sources

An In-depth Technical Guide to (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol, a chiral synthetic building block with significant potential in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[1][2] The introduction of a 2-fluorobenzyl substituent on the pyrrolidine nitrogen is a strategic design element intended to enhance metabolic stability and modulate binding affinity through specific electronic and steric effects.[3][4] This document details the synthetic pathways to this molecule, focusing on the critical N-alkylation step of the chiral precursor, (S)-3-pyrrolidinol. Furthermore, it outlines a comprehensive analytical characterization workflow and discusses the compound's potential pharmacological applications based on the established bioactivity of structurally related N-benzylpyrrolidine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their research endeavors.

Introduction: The Strategic Importance of (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[5] Its non-planar, saturated structure provides three-dimensional diversity, which is crucial for optimizing interactions within the complex topography of protein binding sites.[1] The hydroxyl group at the 3-position and the stereochemistry of the chiral center offer key points for further functionalization and stereospecific interactions.

The N-benzyl group is a common substituent in bioactive pyrrolidine derivatives, often contributing to the molecule's affinity for various biological targets.[6][7] The strategic incorporation of a fluorine atom onto the benzyl ring, specifically at the ortho (2-position), is a well-established tactic in drug design to enhance pharmacokinetic and pharmacodynamic properties.[3][8]

Key Advantages of the 2-Fluoro Substitution:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the benzylic position by cytochrome P450 enzymes, thereby increasing the compound's half-life.[4]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can influence the molecule's ionization state, solubility, and ability to cross cell membranes.[9]

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with protein residues, potentially increasing binding affinity and selectivity.[4]

Given these advantageous features, (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol serves as a valuable chiral intermediate for the synthesis of novel therapeutic agents, particularly in areas such as neurodegenerative diseases and oncology, where N-benzylpyrrolidine derivatives have shown promise.[6][7]

Synthesis and Purification

The synthesis of (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol is most efficiently achieved through the N-alkylation of the commercially available chiral precursor, (S)-3-pyrrolidinol. The overall synthetic workflow involves two main stages: the synthesis of the chiral precursor and its subsequent N-alkylation.

Synthesis of the Chiral Precursor: (S)-3-Pyrrolidinol

Optically pure (S)-3-pyrrolidinol is a critical starting material. While it is commercially available, understanding its synthesis is crucial for process development and cost management. Several methods have been reported, including both chemical and biocatalytic routes. A common and effective chemical synthesis starts from 4-amino-(S)-2-hydroxybutyric acid.[10]

The process involves:

-

Esterification: The carboxylic acid is first converted to its methyl ester.

-

Lactamization: The resulting amino ester undergoes intramolecular cyclization to form (S)-3-hydroxy-2-pyrrolidinone.

-

Reduction: The lactam is then reduced to yield (S)-3-pyrrolidinol.

Biocatalytic methods, such as the hydroxylation of 1-benzoylpyrrolidine using microorganisms like Aspergillus sp., followed by enzymatic kinetic resolution, also provide a route to enantiomerically pure (S)-1-benzoyl-3-pyrrolidinol, which can then be deprotected to yield the desired precursor.[1]

N-Alkylation Protocol: A Self-Validating System

The core of the synthesis is the nucleophilic substitution reaction between the secondary amine of (S)-3-pyrrolidinol and 2-fluorobenzyl halide (bromide or chloride). The following protocol is designed to be self-validating, with in-process controls to ensure reaction completion and purity.

Reaction Scheme:

Figure 1: General scheme for the N-alkylation of (S)-3-pyrrolidinol.

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (S)-3-pyrrolidinol (1.0 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (10-20 volumes). Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 eq). The base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Addition of Alkylating Agent: To the stirred suspension, add 2-fluorobenzyl bromide (1.1-1.2 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting pyrrolidinol.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield the pure (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol, extrapolated from data for structurally similar compounds.[11][12][13]

| Technique | Expected Data |

| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. Benzylic protons: A singlet or AB quartet around δ 3.6-3.8 ppm. Pyrrolidine ring protons: A series of multiplets between δ 2.0-3.0 ppm. Hydroxyl proton: A broad singlet, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons: Signals between δ 115-165 ppm, with the carbon bearing the fluorine showing a characteristic large coupling constant. Benzylic carbon: A signal around δ 55-60 ppm. Pyrrolidine ring carbons: Signals in the range of δ 30-70 ppm. |

| FT-IR | O-H stretch: A broad band around 3300-3400 cm⁻¹. C-H stretches (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹. C-F stretch: A strong absorption band around 1200-1250 cm⁻¹. |

| Mass Spec. | Expected [M+H]⁺: Calculated for C₁₁H₁₄FNO. |

Chromatographic Purity and Chiral Integrity

A standard quality control workflow should be implemented to ensure the purity of the synthesized compound.

Figure 2: Quality control workflow for (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol.

-

Purity Assessment: The chemical purity should be determined by reverse-phase HPLC, with a target purity of >98%.

-

Chiral Integrity: The enantiomeric excess (ee) must be confirmed using a chiral HPLC method to ensure that no racemization has occurred during the synthesis. The target should be >99% ee.

Potential Applications in Drug Discovery

While specific biological data for (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol is not widely published, the therapeutic potential can be inferred from the activities of structurally related N-benzylpyrrolidine derivatives. These compounds have been investigated for a range of applications, most notably in the treatment of central nervous system (CNS) disorders.

Potential Therapeutic Areas:

-

Alzheimer's Disease: N-benzylpyrrolidine derivatives have been designed as multi-target ligands that can inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are implicated in the pathology of Alzheimer's disease.[6][7] The 2-fluoro substituent could enhance brain permeability and metabolic stability, making it a promising scaffold for developing new treatments.

-

Nootropic Agents: The pyrrolidone core is a key feature of the "racetam" class of nootropic drugs, which are known to have cognitive-enhancing effects.[5] N-benzylpyrrolidin-2-one derivatives have been explored for their potential to improve learning and memory.

-

Anticonvulsants: Certain functionalized amino acids and their derivatives, including those with a pyrrolidine core, have shown potent anticonvulsant activities in preclinical models.[14]

The introduction of the 2-fluorobenzyl group provides a valuable handle for medicinal chemists to fine-tune the pharmacological profile of these and other potential drug candidates.

Conclusion

(S)-1-(2-Fluorobenzyl)-3-pyrrolidinol is a strategically designed chiral building block that combines the privileged pyrrolidine scaffold with the beneficial properties of a 2-fluorobenzyl substituent. Its synthesis is straightforward, relying on established N-alkylation chemistry. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this important intermediate. Given the proven therapeutic relevance of related N-benzylpyrrolidine derivatives, (S)-1-(2-Fluorobenzyl)-3-pyrrolidinol represents a highly valuable asset for drug discovery programs aimed at developing novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Available at: [Link]

-

Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. (2020). PubMed. Available at: [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020). PMC. Available at: [Link]

-

Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. (2021). PubMed. Available at: [Link]

-

SYNTHESIS AND STRUCTURAL DETERMINATION OF PYRROLIDINE-2,3- DIONE DERIVATIVES FROM 4-ACETYL-3-HYDROXY-5-PHENYL-1-(3- NITROPHENYL). (2023). VNU. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

-

The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Available at: [Link]

-

STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. (1995). Heterocycles. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available at: [Link]

-

Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. (2014). PubMed. Available at: [Link]

-

Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2026). ResearchGate. Available at: [Link]

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.

-

Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (n.d.). ResearchGate. Available at: [Link]

-

Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC. Available at: [Link]

- N-Alkylation of Opiates. (n.d.). Google Patents.

-

SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). ScienceRise. Available at: [Link]

-

Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. (n.d.). Imperial College London. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PMC. Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.uran.ua [journals.uran.ua]

- 6. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. jst-ud.vn [jst-ud.vn]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

The 2-Fluorobenzyl Pyrrolidine Scaffold: A Technical Guide to Synthesis, Structure-Activity Relationships, and Applications in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-hybridized structure allows for comprehensive exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[3][4] This guide focuses on a particularly valuable class of these compounds: 2-fluorobenzyl pyrrolidine derivatives. The incorporation of a 2-fluorobenzyl moiety provides a powerful tool for fine-tuning a molecule's physicochemical properties, including lipophilicity and metabolic stability, which can significantly enhance its pharmacological profile.[5] This substitution has proven especially effective in the development of agents targeting the central nervous system (CNS).

The primary applications of this scaffold lie in its interaction with key biological targets. Notably, these derivatives have emerged as potent antagonists of the Dopamine D₂ receptor, presenting a promising avenue for the development of novel antipsychotic agents.[6][7] Furthermore, their ability to modulate Sigma-1 (σ₁) receptors highlights their potential in treating a range of neurological and psychiatric disorders.[8] Beyond the CNS, the versatility of the 2-fluorobenzyl pyrrolidine core has been leveraged to create potent inhibitors of enzymes such as N-acylethanolamine acid amidase (NAAA) for inflammatory conditions and dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes.[9] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important chemical class.

The Physicochemical and Structural Advantages of the Scaffold

The Pyrrolidine Core: A Three-Dimensional Advantage

The efficacy of the pyrrolidine ring in drug design is rooted in its distinct structural properties. Unlike flat aromatic systems, the saturated, five-membered ring offers significant three-dimensional complexity.[3][4] This is due to the sp³ hybridization of its carbon atoms, which allows the ring to adopt non-planar "envelope" and "twisted" conformations. This dynamic puckering, often termed "pseudorotation," enables the substituents on the ring to project into a wider volume of space, increasing the potential for optimal interactions with the complex topographies of biological targets.[3][4] The presence of stereogenic centers further contributes to this molecular diversity, making the pyrrolidine scaffold an exceptional platform for developing highly specific and potent therapeutic agents.[4]

The Strategic Role of the 2-Fluorobenzyl Group

The attachment of a 2-fluorobenzyl group to the pyrrolidine nitrogen is a deliberate and strategic choice in medicinal chemistry. The fluorine atom, despite its small size, exerts a profound influence on the molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at metabolically labile positions on the benzyl ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorine is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the crucial blood-brain barrier.[5] This property is paramount for developing CNS-active drugs.

-

Target Interactions: The electronegativity of fluorine can alter the electronic properties of the aromatic ring and enable unique interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity.

-

PET Radioligand Development: The use of the fluorine-18 (¹⁸F) isotope makes this scaffold highly suitable for the development of radioligands for Positron Emission Tomography (PET) imaging, allowing for in vivo visualization and quantification of target receptors without altering the core structure of the drug.[6][7]

Synthetic Strategies and Methodologies

The synthesis of 2-fluorobenzyl pyrrolidine derivatives can be approached through several reliable routes. The chosen strategy often depends on the desired stereochemistry and the availability of starting materials.

General Synthetic Routes

Route A: N-Alkylation of a Pyrrolidine Precursor This is a direct and common method involving the coupling of a pre-formed pyrrolidine ring with a suitable 2-fluorobenzyl halide. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate, in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[10] This method is particularly useful when the pyrrolidine starting material is commercially available or easily synthesized.

Route B: Ring Construction from Acyclic Precursors An alternative approach involves building the pyrrolidine ring system from acyclic starting materials. One effective method is the reaction of itaconic acid with a fluorinated aniline, such as 2,4-difluoroaniline, in water under reflux.[11][12] This reaction forms a 5-oxopyrrolidine-3-carboxylic acid, which serves as a versatile intermediate that can be further modified, for instance, by reduction of the lactam and esterification or amidation of the carboxylic acid.[13]

The Criticality of Stereoselective Synthesis

For many biological targets, particularly CNS receptors, pharmacological activity is confined to a single enantiomer. For the potent dopamine D₂ antagonists based on this scaffold, the (R)-enantiomer is essential for high affinity.[6] Therefore, stereoselective synthesis is not merely an optimization but a necessity. This is often achieved by utilizing starting materials from the "chiral pool," such as the amino acid L-proline or its derivatives (e.g., (S)-prolinol), which provide a pre-defined stereocenter.[14][15]

Detailed Experimental Protocol: Synthesis of (R)-N-((1-(4-fluorobenzyl)pyrrolidin-2-yl)methyl)-5,6-dimethoxysalicylamide

This protocol describes the synthesis of a representative potent dopamine D₂ antagonist, adapted from established literature procedures.[6][7]

Step 1: N-Alkylation of (R)-2-(aminomethyl)pyrrolidine

-

To a solution of (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in methanol, add 4-fluorobenzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 2 hours to form the imine intermediate.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with dichloromethane (DCM).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(4-fluorobenzyl)pyrrolidin-2-yl)methanamine.

Step 2: Amide Coupling

-

Dissolve 5,6-dimethoxysalicylic acid (1.0 eq) in anhydrous DCM.

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1 hour until gas evolution ceases.

-

Remove the solvent and excess reagent under vacuum to obtain the acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of (R)-1-(4-fluorobenzyl)pyrrolidin-2-yl)methanamine (from Step 1, 1.0 eq) and triethylamine (2.5 eq) in DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Visualization: General Synthetic Workflow

Caption: General synthetic workflows for 2-fluorobenzyl pyrrolidine derivatives.

Key Therapeutic Applications & Biological Targets

The unique structural features of 2-fluorobenzyl pyrrolidine derivatives make them adept at interacting with a variety of biological targets, leading to a broad range of potential therapeutic applications.

Central Nervous System (CNS) Targets

A significant application of this scaffold is in the development of potent and selective dopamine D₂ receptor antagonists.[6] The D₂ receptor is a primary target for antipsychotic drugs used to treat schizophrenia and other psychotic disorders. Over-activity of the mesolimbic dopamine pathway is linked to the positive symptoms of psychosis, and blocking D₂ receptors in this region can alleviate these symptoms. Substituted (R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]benzamides have shown particularly high affinity for D₂ receptors, with some analogues exhibiting IC₅₀ values in the low nanomolar range.[7] The stereochemistry is paramount, with the (R)-enantiomer being significantly more active.[6]

Caption: Simplified pathway of Dopamine D₂ receptor antagonism.

The sigma-1 (σ₁) receptor is an intracellular chaperone protein located at the endoplasmic reticulum.[16] It plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival.[8] Ligands that modulate the σ₁ receptor have shown therapeutic potential in a wide range of conditions, including neurodegenerative diseases, neuropathic pain, depression, and drug addiction.[17][8] The 2-fluorobenzyl pyrrolidine scaffold provides a versatile template for designing novel σ₁ receptor ligands, offering a pathway to new treatments for these complex disorders.

Enzyme Inhibition

N-acylethanolamine acid amidase (NAAA) is an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibiting NAAA increases endogenous PEA levels, offering a promising strategy for treating pain and inflammation. Structure-activity relationship studies on pyrrolidine amide derivatives have identified key features for potent NAAA inhibition, where the fluorobenzyl moiety can play a role in optimizing potency and pharmacokinetic properties.[18][19]

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion in response to glucose. Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. A series of novel 4-fluoropyrrolidine-2-carbonitrile derivatives have been synthesized and identified as potent and selective DPP-4 inhibitors, with one candidate demonstrating high efficacy in oral glucose tolerance tests in animal models.[9]

Applications in Neurodegenerative Disorders

The pyrrolidine core is being actively investigated for its potential in treating neurodegenerative diseases like Alzheimer's. Research has focused on developing multi-target agents that can, for example, inhibit acetylcholinesterase (AChE) to improve cognitive function while also providing neuroprotective effects.[20][21] In this context, the 2-fluorobenzyl derivative of one series was found to be three times more active than its unsubstituted counterpart against AChE, demonstrating the positive contribution of this specific substitution.[20]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to rational drug design.[22][23] For the 2-fluorobenzyl pyrrolidine scaffold, SAR studies have provided critical insights for optimizing potency and selectivity.

SAR of Dopamine D₂ Receptor Antagonists

The development of potent D₂ antagonists from this scaffold has been guided by extensive SAR studies, revealing several key principles:[6][7]

-

Stereochemistry: As previously mentioned, the (R)-enantiomer at the 2-position of the pyrrolidine ring is critical for high-affinity binding. The corresponding (S)-enantiomer is typically orders of magnitude less active.

-

N-Substituent: The 4-fluorobenzyl group is a highly favorable substituent on the pyrrolidine nitrogen. It consistently imparts high potency.

-

Amide Moiety: The nature of the amide portion of the molecule is crucial. Salicylamides (2-hydroxybenzamides) and benzamides with specific substitution patterns, such as 5,6-dimethoxy or 2,3-dimethoxy groups, lead to exceptionally potent compounds with IC₅₀ values around 1 nM.[6][7]

-

Linker: The methylene linker between the pyrrolidine ring and the amide nitrogen provides the optimal spacing and flexibility for interaction with the receptor.

SAR Data for Selected D₂ Receptor Antagonists

The following table summarizes the in vitro binding affinities of representative compounds, illustrating the key SAR principles.

| Compound ID | N-Substituent | Amide Moiety | Stereochemistry | D₂ Receptor IC₅₀ (nM)[6][7] |

| 1 | 4-Fluorobenzyl | 5,6-Dimethoxysalicylamide | R | ~1 |

| 2 | 4-Fluorobenzyl | 2,3-Dimethoxybenzamide | R | ~1 |

| 3 | Benzyl | 5,6-Dimethoxysalicylamide | R | ~2 |

| 4 | 4-Fluorobenzyl | 5,6-Dimethoxysalicylamide | S | >1000 |

Visualization: Drug Discovery Logic Flow

Caption: A typical logic flow in a medicinal chemistry drug discovery campaign.

Bioanalytical & Pharmacological Evaluation

In Vitro Assays

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D₂ receptor, based on methods described in the literature.[6][7]

Materials:

-

Rat striatal membrane homogenates (source of D₂ receptors).

-

[³H]Spiperone (radioligand).

-

Test compound (e.g., 2-fluorobenzyl pyrrolidine derivative).

-

Haloperidol or Spiperone (non-labeled, for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-labeled haloperidol (10 µM final concentration, for non-specific binding), or 50 µL of the test compound dilution.

-

Add 50 µL of [³H]Spiperone solution (to a final concentration of ~0.2 nM) to all wells.

-

Add 100 µL of the rat striatal membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vivo Models

To assess the functional activity of these compounds in a living system, several animal models are employed:

-

Apomorphine-Induced Stereotypy: Apomorphine is a dopamine agonist that induces compulsive behaviors (stereotypy) in rodents. The ability of a D₂ antagonist to block these behaviors is a classic in vivo test for antipsychotic-like activity.[7]

-

Scopolamine-Induced Cognitive Impairment: To test for pro-cognitive or neuroprotective effects, compounds are evaluated for their ability to reverse memory deficits induced by the muscarinic antagonist scopolamine, often using tests like the Morris water maze.[21]

Pharmacokinetics

A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. For CNS-active agents, the ability to cross the blood-brain barrier is paramount.[5] The favorable lipophilicity imparted by the 2-fluorobenzyl group often contributes positively to this property. Pharmacokinetic studies in animals (e.g., rats) are essential to determine key parameters like half-life, clearance, and volume of distribution, which are necessary to establish a viable dosing regimen for further clinical studies.[24]

Future Directions & Conclusion

The 2-fluorobenzyl pyrrolidine scaffold continues to be a highly productive platform for innovation in medicinal chemistry. Future efforts are likely to focus on several key areas. First, the exploration of new biological targets beyond the well-established ones will undoubtedly uncover novel therapeutic opportunities. Second, the inherent suitability of this scaffold for ¹⁸F-labeling positions it as a premier candidate for developing the next generation of highly selective PET imaging agents for diagnosing and monitoring neurological diseases.[25] The ability to fine-tune activity and selectivity through systematic modification will ensure its continued relevance.

References

-

General synthesis of 2‐(fluorobenzyl)pyrrolidines 31a–c. Reagents and... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2026, January 14). [No Source Provided]

-

New fluorine-substituted analogue of eticlopride with high affinity toward dopamine D2 receptors - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Retrieved March 7, 2026, from [Link]

-

Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020, March 1). Retrieved March 7, 2026, from [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). [No Source Provided]

-

Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved March 7, 2026, from [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Betti, n. a., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31–40. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - ResearchGate. (2022, November). Retrieved March 7, 2026, from [Link]

-

Structure-activity relationship (SAR) - GARDP Revive. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved March 7, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved March 7, 2026, from [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC. (2025, May 21). Retrieved March 7, 2026, from [Link]

-

Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed. (2013, December 1). Retrieved March 7, 2026, from [Link]

-

ChemInform Abstract: Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. | Request PDF - ResearchGate. (2025, November 26). Retrieved March 7, 2026, from [Link]

-

Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity - KTU ePubl. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro - Semantic Scholar. (2022, August 6). Retrieved March 7, 2026, from [Link]

- Process for the preparation of fluorobenzyl derivatives - Google Patents. (n.d.).

-

(PDF) Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - MDPI. (2017, May 31). Retrieved March 7, 2026, from [Link]

-

(PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents - ResearchGate. (2024, January 18). Retrieved March 7, 2026, from [Link]

-

A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

- Application of Scaffold Hopping in Drug Discovery. (n.d.). [No Source Provided]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - . (n.d.). Retrieved March 7, 2026, from [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents. (n.d.).

-

Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - Frontiers. (2019, April 23). Retrieved March 7, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. (2025, June 18). Retrieved March 7, 2026, from [Link]

-

The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC. (2015, May 21). Retrieved March 7, 2026, from [Link]

-

Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats - PubMed. (2011, September 15). Retrieved March 7, 2026, from [Link]

-

Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - Frontiers. (2019, June 3). Retrieved March 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. iris.unipa.it [iris.unipa.it]

- 16. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 17. Sigma Receptors [sigmaaldrich.com]

- 18. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 23. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 24. Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Pyrrolidin-3-ol Building Blocks in Modern Drug Discovery: Strategic Applications, Synthetic Methodologies, and Pharmacokinetic Implications

Executive Summary

The transition from flat, sp²-hybridized aromatic frameworks to sp³-rich, three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry. Increasing the fraction of sp³ carbons (

This technical guide explores the pharmacological rationale, synthetic integration, and bioanalytical profiling of chiral pyrrolidin-3-ol derivatives, providing drug development professionals with actionable protocols and mechanistic insights.

Pharmacological Rationale & Causality

The incorporation of a specific enantiomer of pyrrolidin-3-ol is rarely incidental; it is a calculated design choice driven by the need for precise target engagement.

-

Hydrogen Bonding & Spatial Geometry: The hydroxyl group on the C3 position of the pyrrolidine ring acts as a critical hydrogen bond donor/acceptor. Because the ring adopts specific envelope or half-chair conformations, the (R)- or (S)- stereocenter dictates the exact 3D vector of this hydroxyl group.

-

Target Specificity: In the case of the leukemia drug [3], the (R)-pyrrolidin-3-ol moiety is essential for allosteric binding. X-ray crystallography reveals that the molecule binds to the myristoyl pocket of the BCR-ABL1 kinase, where the structural geometry provided by the pyrrolidine ring allows adjacent halogenated aromatic rings to interact deeply within the pocket[3].

-

Metabolic Stability: Compared to linear aliphatic amines, the constrained nature of the pyrrolidine ring offers a different metabolic profile, often shielding the nitrogen from rapid oxidative deamination while providing a handle for phase II glucuronidation at the hydroxyl site.

Quantitative Data: FDA-Approved Therapeutics

The strategic value of these building blocks is validated by recent FDA approvals. The table below summarizes key pharmaceuticals utilizing the pyrrolidin-3-ol architecture.

| Drug Name | FDA Approval | Target / Mechanism | Chiral Building Block | Primary Indication |

| Asciminib (Scemblix) | 2021 | BCR-ABL1 Kinase (Allosteric Inhibitor) | (R)-Pyrrolidin-3-ol | Ph+ Chronic Myeloid Leukemia (CML) |

| Larotrectinib (Vitrakvi) | 2018 | Tropomyosin Receptor Kinase (TRK) Inhibitor | (S)-Pyrrolidin-3-ol | NTRK Gene Fusion Solid Tumors |

| Vicasinabin | Clinical | Cannabinoid Receptor 2 (CB2) Agonist | (S)-Pyrrolidin-3-ol | Neuropathic Pain |

| Ulodesine (BCX-4208) | Clinical | Purine Nucleoside Phosphorylase (PNP) | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | Gout / Psoriasis |

Mechanistic Pathway: Allosteric Inhibition

To understand the causality behind the efficacy of pyrrolidin-3-ol containing drugs, we must visualize their mechanism of action. Asciminib represents a paradigm shift in kinase inhibition by avoiding the highly conserved ATP-binding site, instead targeting the myristoyl pocket to restore the enzyme's natural autoinhibition[4].

Caption: Asciminib mechanism of action via allosteric binding to the BCR-ABL1 myristoyl pocket.

Synthetic Methodologies & Experimental Protocols

The integration of chiral pyrrolidin-3-ols into complex active pharmaceutical ingredients (APIs) frequently utilizes Nucleophilic Aromatic Substitution (S_NAr) or urea/carboxamide formation[5].

Protocol 1: S_NAr Integration of (R)-Pyrrolidin-3-ol in Asciminib Synthesis

The synthesis of Asciminib requires the displacement of a chloride leaving group on an electron-deficient nicotinamide core by the secondary amine of (R)-pyrrolidin-3-ol[6].

Causality & Rationale: The pyridine ring is highly electron-deficient, making the C6 position highly susceptible to S_NAr. However, the reaction requires significant thermal activation to overcome the activation energy barrier of the Meisenheimer complex intermediate. N,N-diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to prevent protonation of the pyrrolidine precursor[3].

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, inert reaction vessel, dissolve 1.0 equivalent of the 6-chloronicotinamide intermediate (e.g., 5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or DMF (approx. 10 mL/g of substrate).

-

Amine Addition: Add 1.2 equivalents of enantiomerically pure (R)-pyrrolidin-3-ol. The slight excess drives the equilibrium toward complete conversion.

-

Base Addition: Add 2.0 to 3.0 equivalents of DIPEA.

-

Thermal Activation: Heat the sealed reaction mixture to 140 °C. Maintain vigorous stirring. Monitor the reaction progress via HPLC until the starting material is consumed (typically 4–8 hours).

-

Workup & Isolation: Cool the mixture to room temperature. Dilute with water to precipitate the product, or extract with ethyl acetate. Wash the organic layer extensively with brine to remove NMP/DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting amine intermediate is then ready for downstream Suzuki-Miyaura coupling[3].

Metabolic Profiling & Pharmacokinetics

Understanding the metabolic fate of pyrrolidine-containing drugs is critical. For instance, Larotrectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which can catalyze the oxidation of the pyrrolidine ring[7]. To accurately quantify these drugs and their metabolites in biological matrices during clinical trials, researchers rely on stable isotope-labeled internal standards (SIL-IS), such as Pyrrolidin-3-ol-d5 [7].

Protocol 2: Bioanalytical LC-MS/MS Quantification Workflow

Causality & Rationale: Using a deuterated internal standard (Pyrrolidin-3-ol-d5) ensures that the IS co-elutes with the target analyte during chromatography. Because they enter the mass spectrometer's ionization source simultaneously, they experience identical matrix effects (ion suppression or enhancement). This self-validating system ensures that the calculated peak area ratio remains perfectly linear and accurate regardless of plasma sample variability[7].

Step-by-Step Methodology:

-

Sample Preparation: Thaw frozen human plasma samples and quality control (QC) samples on ice. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube or a 96-well plate[7].

-

Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of Pyrrolidin-3-ol-d5 (prepared in 50% methanol/water) to each sample[7].

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The sudden shift in dielectric constant denatures plasma proteins, releasing any protein-bound drug and precipitating the macromolecules[7].

-

Centrifugation: Vortex the mixture for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C[7].

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

-

LC-MS/MS Analysis: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is specifically chosen over standard reversed-phase C18 because it provides superior retention for small, highly polar molecules like pyrrolidin-3-ol derivatives[7]. Analyze via triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Caption: Bioanalytical LC-MS/MS workflow for pyrrolidine-containing drugs using a deuterated internal standard.

Conclusion

Chiral pyrrolidin-3-ols are far more than simple structural linkers; they are sophisticated pharmacophores that dictate target affinity, dictate 3D molecular topology, and influence pharmacokinetic stability. As demonstrated by the clinical success of Asciminib and Larotrectinib, mastering the synthetic integration and bioanalytical profiling of these sp³-rich building blocks is a fundamental requirement for modern drug discovery programs.

References

-

A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) . Google Patents. Available at:[5]

-

Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization . ACS Publications. Available at:[Link][4]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use . PMC - National Institutes of Health. Available at: [Link][6]

-

Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers. Available at:[Link][1]

-

Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups . MDPI. Available at:[Link][2]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . PMC - National Institutes of Health. Available at: [Link][3]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral organic compound featuring a pyrrolidine ring, a versatile and highly valued scaffold in medicinal chemistry. Its structural complexity and the presence of key functional groups make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its core attributes, including its chemical formula, molecular weight, and its significant role in the landscape of drug development.

Core Molecular Attributes

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is characterized by a specific stereochemistry at the C3 position of the pyrrolidine ring, which is crucial for its interaction with biological targets. The presence of a 2-fluorobenzyl group on the nitrogen atom further defines its physicochemical properties and potential pharmacological activity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FNO | |

| Molecular Weight | 195.24 g/mol | |

| CAS Number | 1033012-61-1 | |

| Canonical SMILES | C1O | |

| InChI Key | SSHJXUNSHLAVKH-UHFFFAOYSA-N |

The Pyrrolidine Scaffold: A Privileged Structure in Pharmacology

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of a vast number of biologically active molecules and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable properties to a molecule, such as increased solubility, metabolic stability, and the ability to form crucial interactions with biological targets. The three-dimensional nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective binding to enzymes and receptors.[4]

The incorporation of a hydroxyl group at the 3-position, as seen in (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, provides a key hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition. The N-benzyl group, particularly with the ortho-fluoro substituent, can modulate the compound's lipophilicity and electronic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

Synthetic Pathways and Considerations

The synthesis of N-substituted pyrrolidin-3-ols is a well-established area of organic chemistry, with several robust methods available. A common and effective strategy involves the N-alkylation of a suitable pyrrolidin-3-ol precursor with a benzyl halide. For the stereospecific synthesis of the (S)-enantiomer, a chiral starting material such as (S)-pyrrolidin-3-ol is typically employed.

A representative synthetic workflow is outlined below. This process highlights the key transformations required to arrive at the target molecule, emphasizing the importance of reagent selection and reaction condition optimization to ensure high yield and purity.

Caption: A generalized workflow for the synthesis of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

Experimental Protocol Example: N-Alkylation of (S)-Pyrrolidin-3-ol

The following is a generalized, illustrative protocol based on common organic synthesis practices for similar compounds.[7]

-

Reaction Setup: To a solution of (S)-pyrrolidin-3-ol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (1.5-2.0 eq.).

-

Addition of Alkylating Agent: Slowly add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

Applications in Drug Discovery and Medicinal Chemistry

The (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol scaffold is a valuable starting point for the development of a wide range of therapeutic agents. The pyrrolidine core is found in drugs targeting various diseases, including cancer, infectious diseases, and central nervous system disorders.[8][9][10]

The specific structural features of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol make it a particularly interesting candidate for:

-

Enzyme Inhibitors: The hydroxyl group can act as a key interacting moiety within the active site of an enzyme.

-

Receptor Ligands: The overall shape and electronic properties of the molecule can be tailored to fit into the binding pockets of specific receptors.

-

CNS-active agents: The N-benzyl group can facilitate crossing the blood-brain barrier, making this scaffold suitable for developing drugs that target the central nervous system. For example, various N-benzyl-pyrrolidine derivatives have been investigated as dual serotonin and noradrenaline reuptake inhibitors.[6]

The modular nature of its synthesis allows for the straightforward creation of libraries of analogues, where the substituents on the benzyl ring and the stereochemistry of the pyrrolidine ring can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol represents a key molecular scaffold with significant potential in the field of drug discovery. Its well-defined structure, coupled with the proven pharmacological importance of the pyrrolidine core, makes it a valuable tool for medicinal chemists. The synthetic accessibility of this compound and its derivatives allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and effective therapeutic agents. As research continues to uncover the vast therapeutic potential of pyrrolidine-based compounds, the importance of building blocks like (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol will undoubtedly continue to grow.

References

- Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65, 11703−11725.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-11.

- Di Vona, M. L., et al. (2020). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. The Journal of Organic Chemistry, 85(15), 9876–9886.

-

PubChem. (3S)-pyrrolidin-3-ol. Available from: [Link].

- Sadykov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

- Singh, R., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents.

- Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

Organic Syntheses. (s)-5-pyrrolidin-2-yl-1h-tetrazole. Available from: [Link].

- Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.

-

Wikipedia. Pyrrolidine. Available from: [Link].

- Poyraz, S., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224.

- Google Patents. Process for the preparation of pyrollidine-3-carboxylic acids.

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride.

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Validation of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

[1]

Executive Summary

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol (CAS: 1033012-61-1) is a critical chiral building block in medicinal chemistry, particularly utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and antibacterial agents.[1] Its value lies in the rigid pyrrolidine core which provides defined stereochemical vectors, coupled with the 2-fluorobenzyl moiety—a common bioisostere used to modulate lipophilicity and metabolic stability.[1]

This guide provides a comprehensive technical framework for researchers sourcing this compound. It moves beyond simple catalog listings to establish a Quality Assurance (QA) and Validation protocol, ensuring that the material procured meets the stringent enantiomeric excess (ee) and chemical purity requirements necessary for drug development.

Chemical Profile & Specifications

Before engaging suppliers, the technical parameters must be defined to prevent "spec-drift" during procurement.[1]

| Parameter | Specification | Technical Note |

| IUPAC Name | (3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | Stereochemistry at C3 is critical.[1] |

| CAS Number | 1033012-61-1 | Use this for all database searches.[1] |

| Molecular Formula | C₁₁H₁₄FNO | |

| Molecular Weight | 195.23 g/mol | M+H = 196.24 |

| Chiral Purity (ee) | ≥ 98.0% ee | (R)-enantiomer is a common impurity.[1] |

| Chemical Purity | ≥ 97.0% (HPLC/GC) | Major impurities: Benzyl chloride, Bis-alkylated byproducts.[1] |

| Appearance | Pale yellow oil or low-melting solid | Darkens upon oxidation/storage.[1] |

| Solubility | DMSO, Methanol, DCM, Chloroform | Limited water solubility as free base. |

Supply Chain Landscape

Sourcing this specific chiral intermediate requires distinguishing between "Catalog Aggregators" (who drop-ship) and "Original Manufacturers" (who hold stock and data).[1]

Tier 1: Validated Manufacturers (Primary Source)

These suppliers typically synthesize the material in-house or have strict QA oversight.[1] Recommended for GMP or late-stage GLP work.[1]

-

Enamine: Known for vast building block libraries; likely synthesizes on demand or holds stock in Kyiv/US depots.[1]

-

Combi-Blocks: High reliability for pyrrolidine scaffolds; often provides H-NMR/LC-MS data online.[1]

-

AA Blocks: Specifically lists CAS 1033012-61-1 with purity guarantees.

Tier 2: Global Distributors (High Trust)

These entities re-test and package material, offering higher logistical reliability but at a premium.[1]

-

Sigma-Aldrich (MilliporeSigma): Often sources from Tier 1 but provides robust COA and supply chain transparency.[1]

-

Fisher Scientific: Acts as a channel for various building block manufacturers.[1]

Tier 3: Aggregators (Verification Required)

-

ChemicalBook / eMolecules: Useful for price comparison, but mandatory independent validation is required as "ghost stock" is common.[1]

Quality Assurance & Validation Framework

Trusting a Certificate of Analysis (COA) blindly is a critical failure point in research.[1] The following self-validating protocol ensures the identity and purity of the incoming material.

Validation Workflow

Figure 1: Step-by-step Quality Control (QC) workflow for incoming chiral building blocks.

Experimental Protocols

Protocol A: Structural Identity (NMR)

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

Key Diagnostic Signals (1H NMR):

-

Benzylic Protons: Look for a singlet (or AB quartet if chiral influence is strong) around δ 3.6–3.8 ppm .[1]

-

Aromatic Region: Multiplet for 4 protons (δ 7.0–7.5 ppm).[1][2] The 2-Fluoro substitution pattern is distinct from 3- or 4-fluoro isomers.[1]

-

Pyrrolidine Core: Multiplets at δ 1.6–2.8 ppm (ring CH₂) and δ 4.3 ppm (chiral CH-OH).[1]

-

-

19F NMR: Essential to rule out regioisomers (3-F or 4-F benzyl impurities).[1] Expect a singlet around -118 ppm (relative to CFCl₃).[1]

Protocol B: Enantiomeric Excess (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]

-

Note: DEA is crucial to sharpen the peak of the basic amine.[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria: The minor (R)-enantiomer peak must constitute < 1.0% of the total area integration.[1]

Synthetic Context & Impurity Profiling[1]

Understanding how the supplier likely made the compound allows you to anticipate specific impurities.[1]

Likely Synthetic Route: N-Alkylation[1]

The most common industrial route involves the alkylation of commercially available (S)-3-pyrrolidinol with 2-fluorobenzyl chloride.[1]

Figure 2: Standard nucleophilic substitution pathway.

Critical Impurities[1]

-

Residual Halide: Unreacted 2-fluorobenzyl chloride is a potent alkylator and genotoxic impurity (GTI).[1] It must be purged.[1]

-

Detection: GC-MS or TLC (Visualize with KMnO₄).[1]

-

-

Enantiomeric Loss: If the reaction was heated excessively in strong base, partial racemization of the C3 stereocenter may occur.[1]

-

Regioisomers: If the supplier used a generic "fluorobenzyl chloride" mix, you might receive 3-F or 4-F isomers.[1] 19F NMR is the only quick filter for this. [1]

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary alcohol and tertiary amine make it susceptible to slow oxidation.[1]

-

Hygroscopicity: Pyrrolidinols are often hygroscopic.[1][3] Allow the bottle to equilibrate to room temperature before opening to prevent water uptake.[1]

-

Safety:

References

-

AA Blocks Product Data. 1-(2-Fluoro-benzyl)-pyrrolidin-3-ol (CAS 1033012-61-1).[1][4] Retrieved from [1]

-

PubChem Compound Summary. (2S)-1-[(2-fluorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol (Related Structure/Properties). National Library of Medicine.[1] Retrieved from [1]

-

Nair, V. et al. (2012).[1] Synthesis and antibacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research.[1] (Describes general benzylation protocols for pyrrolidines).

-

Sigma-Aldrich Safety Data Sheet. 1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.[1][4] Retrieved from [1]

-

Raimondi, M. V. et al. (2021).[1][5] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][5] Top. Curr. Chem. (Z).[1][5][6][7] (Review of pyrrolidine applications in pharma). Retrieved from

Sources

- 1. (2s)-1-[(2-Fluorobenzyl)oxy]-3-(Pyrrolidin-1-Yl)propan-2-Ol | C14H20FNO2 | CID 2314434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. 1-(2-Fluoro-benzyl)-pyrrolidin-3-ol | 1033012-61-1 [sigmaaldrich.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 7. BJOC - Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls [beilstein-journals.org]

Strategic Sourcing, Synthesis, and Validation of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol in Medicinal Chemistry

Executive Summary